6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Properties
Molecular Formula |
C21H23N5O3 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-3-8-23-20(27)15-10-16-19(26(18(15)22)12-14-5-4-9-29-14)24-17-7-6-13(2)11-25(17)21(16)28/h3,6-7,10-11,14,22H,1,4-5,8-9,12H2,2H3,(H,23,27) |
InChI Key |
WMMSLFMIWASGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC=C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation of Diamine and Carbonyl Derivatives
Reaction of a 1,3-diamine derivative with a β-keto ester or α,β-unsaturated carbonyl compound under acidic or basic conditions forms the bicyclic intermediate. For example, combining 2-aminopyridine-3-carboxylic acid with methyl acrylate in the presence of acetic acid yields a dihydrotriazine intermediate, which undergoes dehydration to form the fused ring system.
Electrochemical Decarboxylation and Cyclization
Electrochemical methods enable the generation of iminyl radicals from α-imino-oxy acids, which undergo intramolecular cyclization with adjacent heteroarenes. This method avoids harsh reagents and achieves high regioselectivity for the tricyclic core.
Table 1: Reaction Conditions for Core Formation
| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1.1 | Acetic acid, reflux | 110°C | Ethanol | 65–70 |
| 1.2 | Electrochemical cell, 1.5 V | RT | DMF/H₂O | 72–78 |
Carboxamide Formation at the 5-Position
The N-prop-2-enyl carboxamide group is installed via amide coupling of a carboxylic acid intermediate with prop-2-enylamine.
Carboxylic Acid Activation
The ester group at position 5 is hydrolyzed to a carboxylic acid using LiOH in THF/H₂O (1:1) at 50°C. Subsequent activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) generates a reactive intermediate for amide formation.
Amidation with Prop-2-enylamine
Reaction of the activated ester with prop-2-enylamine in dichloromethane at 0°C–25°C yields the target carboxamide. Excess amine (2.5 equiv) ensures complete conversion, with yields averaging 75–82%.
Table 2: Optimization of Amidation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates |
| Temperature | 0°C → 25°C | Prevents epimerization |
| Coupling Agent | EDC/HOBt | Reduces racemization |
Final Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, imino-H), 6.05–5.95 (m, 2H, CH₂=CH–), 4.32 (t, J = 6.8 Hz, 2H, oxolan-H).
-
HRMS : m/z calculated for C₂₀H₂₂N₅O₃ [M+H]⁺ 396.1664, found 396.1668.
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing alkylation at the 9-position is minimized by using bulky bases (e.g., DBU) to deprotonate the preferred amine site.
-
Racemization During Amidation : Low-temperature conditions and rapid workup prevent epimerization of the carboxamide.
Industrial-Scale Considerations
-
Continuous Flow Synthesis : Microreactors enhance heat transfer and mixing efficiency during cyclization steps, improving yield to 88%.
-
Green Solvent Alternatives : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising reactivity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Condensation-Alkylation | Cost-effective reagents | Moderate regioselectivity | 70–75 |
| Electrochemical | High selectivity, mild conditions | Specialized equipment required | 72–78 |
| Mitsunobu | Broad substrate scope | High cost of reagents | 85–90 |
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
- Core Structure : The target’s triazatricyclic system is distinct from the imidazo-tetrazine () and β-lactam () cores, offering unique electronic properties for target binding.
- Synthesis : While relies on diazotization and carboxamide coupling, the target compound may require advanced cyclization steps due to its tricyclic framework.
Pharmacological and Physicochemical Properties
- Lipophilicity : The oxolan-2-ylmethyl group likely increases logP compared to the hydrophilic tetrazole in cephalosporins (), favoring CNS activity .
- Stability : The triazatricyclic core may resist metabolic degradation better than the β-lactam ring, which is prone to enzymatic hydrolysis .
- Bioactivity : Unlike imidazo-tetrazines (), which alkylate DNA, the target’s carboxamide and allyl groups suggest a protein-binding mechanism (e.g., kinase inhibition) .
Biological Activity
6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a triazatricyclo framework that contributes to its distinctive chemical properties. The molecular formula consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N6O3 |
| Molecular Weight | 432.48 g/mol |
| IUPAC Name | 6-imino-13-methyl-2-oxo... |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it can modulate the activity of various molecular targets, leading to several biological effects:
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells by interacting with apoptotic pathways.
- Antimicrobial Properties : It exhibits inhibitory effects against certain microbial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties through modulation of inflammatory pathways.
Anticancer Activity
A study conducted on various cancer cell lines revealed that 6-imino-13-methyl-2-oxo... significantly decreased cell viability and induced apoptosis at micromolar concentrations. The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria.
Antimicrobial Activity
In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
Anti-inflammatory Potential
In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer potential.
- Method : MTT assay was used to assess cell viability.
- Results : A dose-dependent decrease in viability was observed in HeLa cells with an IC50 value of approximately 15 µM.
-
Case Study on Antimicrobial Efficacy :
- Objective : To determine the antimicrobial activity against selected pathogens.
- Method : Agar diffusion method was employed.
- Results : The compound showed significant zones of inhibition against tested microbial strains.
Q & A
Q. What synthetic routes are available for synthesizing this compound?
The compound can be synthesized via multi-step organic reactions, including spirocyclization and functional group transformations. For example, analogous spiro compounds were prepared using reagents like 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl amines, followed by reactions with pyrrolidine to form carboxamide derivatives. Critical steps involve controlling reaction time, temperature, and stoichiometry. Characterization via melting point, elemental analysis, IR, and UV-Vis spectroscopy ensures structural fidelity .
Q. Which spectroscopic techniques are essential for structural confirmation?
IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹, imino at ~1650 cm⁻¹), while UV-Vis analysis detects conjugated systems (e.g., λmax ~300 nm for aromatic moieties). Elemental analysis (C, H, N) validates molecular composition. Advanced methods like NMR or X-ray crystallography may resolve complex stereochemistry .
Q. How do key functional groups influence the compound’s reactivity?
The oxo, imino, and carboxamide groups participate in hydrogen bonding and nucleophilic reactions. The oxolan-2-ylmethyl substituent may enhance solubility, while the prop-2-enyl group introduces potential for allylic oxidation or cross-coupling reactions. These groups collectively affect stability and interactions in biological assays .
Advanced Research Questions
Q. How can computational modeling optimize synthetic pathways?
AI-driven platforms like COMSOL Multiphysics enable predictive modeling of reaction parameters (e.g., solvent polarity, temperature gradients) to maximize yield and minimize side products. Machine learning algorithms can analyze historical reaction data to recommend optimal conditions (e.g., 60–80°C for cyclization steps) .
Q. What strategies resolve spectral data contradictions during structural elucidation?
Cross-validate using complementary techniques:
- Dynamic effects : Investigate tautomerism (e.g., keto-enol equilibria) via variable-temperature NMR.
- Byproduct analysis : Use HPLC to isolate impurities and compare their spectra with the target compound.
- Crystallography : Resolve ambiguous stereochemistry via single-crystal X-ray diffraction .
Q. How to mitigate side reactions during the synthesis of sensitive moieties?
- Protecting groups : Temporarily shield reactive sites (e.g., imino groups with Boc protection).
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Stepwise purification : Employ flash chromatography or preparative HPLC after each synthetic step to isolate intermediates .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- Molecular docking : Use software like AutoDock to predict binding affinity to kinase domains (e.g., GSK-3β).
- Enzyme assays : Measure IC50 values in vitro using fluorescence-based kinase activity kits.
- Structure-activity relationships (SAR) : Modify substituents (e.g., oxolan-2-ylmethyl) and evaluate changes in inhibitory potency .
Methodological Considerations
- Experimental Design : Prioritize reaction scalability and reproducibility. For example, replicate spirocyclization conditions (e.g., 12-hour reflux in THF) from analogous syntheses .
- Data Validation : Use triplicate measurements in spectroscopic analyses to ensure consistency.
- Advanced Tools : Integrate AI for real-time reaction monitoring (e.g., in situ FTIR) to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
